molecular formula C7H6N2S2 B2850447 6-Methylthieno[2,3-d]pyrimidine-4-thiol CAS No. 25710-07-0

6-Methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2850447
CAS No.: 25710-07-0
M. Wt: 182.26
InChI Key: JZAZRQKRXAOPRY-UHFFFAOYSA-N
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Description

Significance of the Thieno[2,3-d]pyrimidine (B153573) Scaffold in Medicinal Chemistry and Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The versatility of the thieno[2,3-d]pyrimidine ring system allows for chemical modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties. For instance, substitutions at the 2, 4, and 6 positions have been extensively explored to develop potent and selective inhibitors of various enzymes and receptors. nih.gov

Historical Overview of Research on Thieno[2,3-d]pyrimidine Derivatives

Research into thieno[2,3-d]pyrimidine derivatives dates back several decades, with early studies focusing on their synthesis and basic chemical characterization. The initial synthetic routes often involved the cyclization of appropriately substituted aminothiophene precursors. Over the years, more sophisticated and efficient synthetic methodologies have been developed, allowing for the creation of diverse libraries of thieno[2,3-d]pyrimidine compounds for biological screening. The recognition of their potential as kinase inhibitors in the late 20th and early 21st centuries led to a surge in research in this area, with numerous patents and publications describing their synthesis and structure-activity relationships (SAR).

Current Research Trends and Future Perspectives for the Thieno[2,3-d]pyrimidine Class

Current research on thieno[2,3-d]pyrimidines is heavily focused on their application in oncology. Many derivatives are being investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K). mdpi.comresearchgate.net The future of thieno[2,3-d]pyrimidine research looks promising, with ongoing efforts to develop more selective and potent inhibitors with improved safety profiles. Furthermore, the application of this scaffold is expanding to other therapeutic areas, including neurodegenerative diseases and infectious diseases. The development of novel synthetic methods to access more complex and diverse derivatives will continue to be a key driver of innovation in this field.

While extensive research has been conducted on the thieno[2,3-d]pyrimidine scaffold, specific data on 6-Methylthieno[2,3-d]pyrimidine-4-thiol is limited in publicly available literature. Much of the available information pertains to its closely related analog, 6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. nih.gov However, based on established chemical principles, the synthesis and properties of the target thiol can be inferred.

The conversion of the 4-oxo group to a 4-thiol group is a common transformation in heterocyclic chemistry, often achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This conversion is crucial as the introduction of a sulfur atom can significantly alter the compound's biological activity and physicochemical properties.

The thiol-thione tautomerism is a key characteristic of 4-mercaptopyrimidines. In the case of 6-Methylthieno[2,3-d]pyrimidine-4-thiol, it is expected to exist in equilibrium between the thiol form and the thione form (6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione). The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. This tautomerism plays a significant role in its reactivity, allowing it to react as either a sulfur nucleophile (in the thiol form) or a nitrogen nucleophile (in the thione form).

Reactions of the thiol group can include alkylation to form S-substituted derivatives, oxidation to disulfides, and displacement by nucleophiles. These reactions provide a handle for further chemical modification and the synthesis of a wider range of derivatives with potentially interesting biological properties.

Properties

IUPAC Name

6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAZRQKRXAOPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 6 Methylthieno 2,3 D Pyrimidine 4 Thiol

Reactions of the Thiol Group

The thiol group is a versatile functional group that can undergo a range of reactions, including alkylation, acylation, Michael additions, and oxidation.

S-Alkylation and S-Acylation Reactions

S-alkylation of 6-Methylthieno[2,3-d]pyrimidine-4-thiol is a common method for the introduction of various alkyl and aryl groups at the 4-position, leading to the formation of thioethers. This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated by treating the thiol with a base, attacks an alkyl halide. A variety of bases can be employed, such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) researchgate.net. This method has been successfully applied to similar thieno[2,3-d]pyrimidine (B153573) scaffolds researchgate.net.

The general scheme for S-alkylation is as follows:

S-Alkylation of 6-Methylthieno[2,3-d]pyrimidine-4-thiol

Interactive Data Table: Examples of S-Alkylated 6-Methylthieno[2,3-d]pyrimidine (B9364) Derivatives

Alkylating Agent (R-X)Base/SolventProductReference
Cyclopentyl bromideK2CO3/DMF4-(Cyclopentylthio)-6-methylthieno[2,3-d]pyrimidine researchgate.net
Ethyl chloroacetateK2CO3/DMFEthyl 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetate researchgate.net

S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While specific examples for 6-Methylthieno[2,3-d]pyrimidine-4-thiol are not extensively documented in the reviewed literature, this transformation is a standard reaction for thiols.

Michael Addition Reactions Involving the Thiol Moiety

The thiol group of 6-Methylthieno[2,3-d]pyrimidine-4-thiol can act as a nucleophile in Michael addition reactions. In this type of conjugate addition, the thiol adds to an α,β-unsaturated carbonyl compound, forming a new carbon-sulfur bond. These reactions can often be performed under mild, solvent-free conditions and may not require a catalyst researchgate.netsemanticscholar.org. The thia-Michael addition is a powerful tool for carbon-sulfur bond formation in organic synthesis srce.hr.

A general representation of the Michael addition is shown below:

Michael Addition of 6-Methylthieno[2,3-d]pyrimidine-4-thiol

While specific examples of Michael additions with 6-Methylthieno[2,3-d]pyrimidine-4-thiol as the Michael donor are not prevalent in the surveyed literature, the high nucleophilicity of the thiol group suggests its capability to participate in such reactions.

Oxidation Pathways of the Thiol Group to Sulfoxides and Sulfones

The sulfur atom in the S-alkylated derivatives of 6-Methylthieno[2,3-d]pyrimidine-4-thiol can be oxidized to form the corresponding sulfoxides and sulfones. These oxidation reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The extent of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidizing agent. While there are few enzymes known to metabolize sulfoxides and sulfones, these compounds are commonly found in nature as a result of thioether oxidation nih.gov.

The oxidation pathway can be depicted as follows:

Oxidation of S-Alkyl-6-Methylthieno[2,3-d]pyrimidine-4-thiol

Specific studies on the oxidation of 6-Methylthieno[2,3-d]pyrimidine-4-thiol and its S-alkylated derivatives are not widely reported, but this represents a plausible and expected chemical transformation.

Reactions of the Thieno[2,3-d]pyrimidine Ring System

The fused heterocyclic ring system of 6-Methylthieno[2,3-d]pyrimidine-4-thiol can also undergo chemical modifications, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the thieno[2,3-d]pyrimidine ring can lead to the introduction of various functional groups. For instance, in the related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one system, electrophilic ipso-substitution of the methyl group at the C-5 position by a nitro group has been observed upon treatment with a nitrating mixture scienceweb.uzjournalcsij.com. This suggests that the thiophene (B33073) ring of the 6-Methylthieno[2,3-d]pyrimidine-4-thiol is susceptible to electrophilic attack. The presence of substituents on the pyrimidine (B1678525) ring can influence the direction of these reactions scienceweb.uzjournalcsij.com.

An example of an electrophilic ipso-substitution on a related compound is shown below:

Electrophilic ipso-Substitution on a Thieno[2,3-d]pyrimidin-4-one

Interactive Data Table: Electrophilic Substitution on a Related Thieno[2,3-d]pyrimidine System

SubstrateReagentProductReference
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneNitrating mixture (HNO3/H2SO4)5-Nitro-6-methylthieno[2,3-d]pyrimidin-4(3H)-one scienceweb.uz

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are particularly relevant in the synthesis of 6-Methylthieno[2,3-d]pyrimidine-4-thiol and its derivatives. The precursor, 4-chloro-6-methylthieno[2,3-d]pyrimidine (B11010), readily undergoes nucleophilic substitution at the 4-position with various nucleophiles, including thiols, amines, and alkoxides researchgate.netnih.gov. The reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, is a common route to introduce the 4-thiol group.

The synthesis of 4-substituted thieno[2,3-d]pyrimidines via nucleophilic substitution is a versatile method for creating a library of compounds with diverse functionalities researchgate.netnih.gov. For example, reaction of the 4-chloro precursor with amines leads to the corresponding 4-amino derivatives nih.gov.

A general scheme for nucleophilic substitution on the 4-chloro precursor is as follows:

Nucleophilic Substitution on 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Once the 4-thiol group is installed, further nucleophilic substitution on the ring system is less common.

Cyclization and Ring Expansion Reactions

The thieno[2,3-d]pyrimidine scaffold, particularly with reactive handles like a thiol group, is a versatile precursor for synthesizing more complex, fused heterocyclic systems through cyclization reactions. The thiol group at the C4 position and the nitrogen atoms within the pyrimidine ring serve as key reactive sites for building additional rings.

One major pathway for cyclization involves the thiol moiety. For instance, S-alkylation of the thiol with a bifunctional electrophile can introduce a chain that subsequently undergoes intramolecular cyclization. A well-established method for forming new rings from thiols is the intramolecular thiol-ene "click" reaction. This involves attaching an unsaturated alkyl chain (e.g., an alkenyl group) to the sulfur atom, followed by a radical-initiated cyclization to form a new carbocyclic or heterocyclic ring fused to the pyrimidine system.

Furthermore, the pyrimidine ring itself can participate in cyclocondensation reactions to build fused systems. Starting from related 2-amino-3-ethoxycarbonylthiophene precursors, reaction with reagents like phenyl isothiocyanate followed by cyclization with alcoholic potassium hydroxide (B78521) can yield 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.gov While the subject molecule already possesses the thienopyrimidine core, analogous reactions can be envisioned where the N3-position or an introduced amino group acts as a nucleophile. For example, reactions with reagents like carbon disulfide can lead to the formation of fused thiazole (B1198619) or related heterocyclic systems. Research on analogous 2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has shown that reaction with carbon disulfide in the presence of sodium ethoxide results in the formation of a thieno[2,3-d]pyrimidine-2-thiol derivative. ekb.eg

Ring expansion strategies, while less commonly documented for this specific scaffold, represent a potential avenue for structural diversification. General methodologies for the ring expansion of pyrimidine-fused systems often involve mechanisms like internal nucleophile-driven C-N bond cleavage. This could conceptually be applied to derivatives of 6-methylthieno[2,3-d]pyrimidine-4-thiol to create medium-sized fused rings.

Reaction TypeReagents/ConditionsResulting Structure
Intramolecular Thiol-Ene 1. S-alkenylation2. Radical initiator (e.g., AIBN), UV lightFused carbocycle/heterocycle
Cyclocondensation Isothiocyanates, Urea (B33335), Carbon DisulfideFused thiazolo, triazolo, or oxazolo rings
Fused Ring Formation Bifunctional electrophiles (e.g., α-haloketones)Thiazolo[3,2-a]thieno[2,3-d]pyrimidinium systems

Hydrolytic Stability of Amide Derivatives

The hydrolytic stability of amide derivatives is a critical parameter, particularly in the context of medicinal chemistry and materials science. While specific kinetic studies on the hydrolysis of amide derivatives of 6-methylthieno[2,3-d]pyrimidine-4-thiol are not extensively detailed in the literature, the stability can be inferred from established principles of physical organic chemistry and studies on related heteroaromatic systems.

Amide hydrolysis can be catalyzed by acid or base and generally proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The rate of this process is highly dependent on the electronic environment of the amide carbonyl group. The thieno[2,3-d]pyrimidine ring system is considered electron-deficient due to the presence of four electronegative heteroatoms (two nitrogens and one sulfur). This electron-withdrawing character is expected to influence the stability of an amide bond attached to the scaffold. mdpi.comresearchgate.net

An amide derivative, for instance a 6-carboxamide, would feature a carbonyl group directly attached to this electron-deficient core. The electron-withdrawing nature of the ring would increase the partial positive charge on the amide carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. mdpi.comresearchgate.net This suggests that such amide derivatives might exhibit lower hydrolytic stability compared to amides attached to electron-rich aromatic systems.

The stability is also pH-dependent. researchgate.net

Acidic Conditions: Under acidic conditions, the nitrogen atoms of the pyrimidine ring would be protonated, further enhancing the electron-withdrawing effect and likely accelerating hydrolysis. researchgate.net

Neutral Conditions: At neutral pH, the water-assisted hydrolysis mechanism would prevail, which is typically slower than acid- or base-catalyzed pathways. researchgate.net

Basic Conditions: In basic media, the direct attack of the highly nucleophilic hydroxide ion on the amide carbonyl would lead to rapid cleavage.

Therefore, it is predicted that amide derivatives of the 6-methylthieno[2,3-d]pyrimidine scaffold would be most stable under neutral pH conditions and would degrade more rapidly in strongly acidic or basic environments.

FactorInfluence on Hydrolytic StabilityRationale
pH Decreased stability in strong acid or baseCatalysis of nucleophilic attack on the amide carbonyl. researchgate.netresearchgate.net
Electron-deficient Core Decreased stabilityIncreases the electrophilicity of the amide carbonyl carbon. mdpi.comresearchgate.net
Temperature Decreased stability with increasing temperatureProvides activation energy for the hydrolysis reaction. researchcommons.org
Steric Hindrance Increased stabilitySteric bulk around the amide bond can hinder the approach of the nucleophile (water/hydroxide).

Derivatization for Scaffold Expansion

The 6-methylthieno[2,3-d]pyrimidine-4-thiol molecule offers multiple reactive sites for derivatization, enabling significant scaffold expansion and the generation of diverse chemical libraries. Key positions for modification include the C4-thiol, the N3-position of the pyrimidine ring, and to a lesser extent, the C6-methyl group.

Derivatization at the C4-Thiol: The thiol group is the most prominent site for derivatization. As a soft nucleophile, it readily undergoes a variety of reactions:

S-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method to introduce a wide range of alkyl, aryl, or heterocyclic side chains.

S-Acylation: Acylation with acyl chlorides or anhydrides yields thioesters.

S-Glycosylation: The thiol can act as a nucleophile to displace a leaving group from a protected sugar, such as an acetylated bromosugar, to form S-glycosides. This has been demonstrated in the synthesis of S-glycoside analogues of related thienopyrimidines. ekb.egnih.gov

Michael Addition: The thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Derivatization at the N3-Position: The nitrogen atom at position 3 is a secondary amine and can be functionalized through:

N-Alkylation: Reaction with alkyl halides under basic conditions can introduce substituents.

N-Acylation: Acylation can be achieved using standard coupling reagents or acyl halides.

Derivatization Leading to Fused Systems: As discussed in section 3.2.3, derivatization can be employed as a strategy to build new fused rings. For example, reacting related thienopyrimidinones with phosphorus oxychloride (POCl₃) generates a 4-chloro derivative. nih.govnih.gov This reactive intermediate can then undergo nucleophilic substitution with various amines, hydrazines, or other nucleophiles, leading to a broad array of 4-substituted derivatives or providing a handle for subsequent cyclization reactions. nih.govnih.gov

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent scaffold, which is a common approach in medicinal chemistry to optimize biological activity and pharmacokinetic profiles. scielo.brnih.govresearchgate.net

PositionReaction TypeTypical ReagentsResulting Functional Group/Structure
C4-SH S-AlkylationAlkyl halides (R-X), BaseThioether (S-R)
C4-SH S-GlycosylationAcetylated bromosugars, BaseS-glycoside
N3-NH N-AlkylationAlkyl halides (R-X), BaseTertiary amine
N3-NH N-AcylationAcyl chlorides (RCOCl)Amide (N-COR)
C4 position Nucleophilic Substitution (via 4-chloro intermediate)POCl₃, then Amines (R-NH₂)4-Amino derivatives

Computational and Theoretical Investigations of 6 Methylthieno 2,3 D Pyrimidine 4 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Methylthieno[2,3-d]pyrimidine-4-thiol, DFT calculations are instrumental in understanding its fundamental chemical characteristics. nih.gov

DFT calculations are employed to optimize the molecular geometry of 6-Methylthieno[2,3-d]pyrimidine-4-thiol, determining the most stable three-dimensional conformation. mdpi.comresearchgate.net This optimized structure is the basis for analyzing its electronic properties.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. nih.govirjweb.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For thienopyrimidine derivatives, the HOMO is often delocalized over the electron-rich thiophene (B33073) ring and the pyrimidine (B1678525) core, while the LUMO is distributed across the pyrimidine ring. nih.gov This distribution is crucial for understanding charge transfer within the molecule. irjweb.com DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), provide precise values for these energy levels. irjweb.comnih.gov

Table 1: Calculated Frontier Orbital Energies and Related Parameters for 6-Methylthieno[2,3-d]pyrimidine-4-thiol (Illustrative Data)
ParameterValue (eV)Significance
EHOMO-6.25Electron-donating ability
ELUMO-1.50Electron-accepting ability
Energy Gap (ΔE)4.75Chemical reactivity and stability

DFT is also a valuable tool for predicting the mechanisms of chemical reactions involving 6-Methylthieno[2,3-d]pyrimidine-4-thiol. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products. nih.gov

Transition state analysis is particularly important, as the energy of the transition state determines the activation energy and, consequently, the reaction rate. For instance, in studying the synthesis or modification of the thienopyrimidine scaffold, DFT can help elucidate the favorability of different reaction pathways and predict the regioselectivity of certain reactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., 6-Methylthieno[2,3-d]pyrimidine-4-thiol) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is crucial for understanding the potential biological activity of thienopyrimidine derivatives, which are often investigated as inhibitors of specific enzymes like kinases. nih.govnih.gov

The simulation places the ligand into the binding site of the target protein and calculates a "docking score," which estimates the binding affinity (ΔG). wum.edu.pk A lower (more negative) score generally indicates a more stable ligand-receptor complex and higher potential biological activity. wum.edu.pk The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.govashdin.com For example, studies on related pyrimidine-2-thiol (B7767146) derivatives have identified significant binding interactions within the active sites of cyclooxygenase enzymes. ashdin.com

Table 2: Illustrative Molecular Docking Results against a Kinase Target
LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
6-Methylthieno[2,3-d]pyrimidine-4-thiolEGFR Kinase-8.5Met793, Leu718, Cys797
Doxorubicin (Reference)EGFR Kinase-7.9Asp855, Lys745

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. ekb.eg

By simulating the complex in a realistic environment (e.g., solvated in water), MD can validate the stability of the binding pose predicted by docking. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations are essential for understanding the dynamic nature of the binding process and refining the understanding of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a class of compounds like thienopyrimidines, a QSAR model can be developed using a dataset of analogues with known activities against a specific biological target. nih.gov

The model correlates molecular descriptors (numerical representations of chemical structure) with activity. Once a statistically robust model is built, it can be used to predict the activity of new, untested compounds like 6-Methylthieno[2,3-d]pyrimidine-4-thiol. This approach is valuable for prioritizing which derivatives to synthesize and test, thereby optimizing the drug discovery process. Studies on related 4-arylthieno[3,2-d]pyrimidine derivatives have successfully used QSAR to identify key structural features responsible for their activity as adenosine (B11128) receptor antagonists. researchgate.net

Biological Activity and Mechanistic Insights of 6 Methylthieno 2,3 D Pyrimidine 4 Thiol Derivatives

Anti-Cancer Activities and Mechanisms

The thieno[2,3-d]pyrimidine (B153573) nucleus is a core component of numerous compounds designed to combat cancer through various mechanisms. These derivatives have demonstrated efficacy in inhibiting key enzymes, modulating signaling pathways, and inducing cell death in cancer cells.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of several key oncogenic kinases.

Pim-1 Kinase: A serine/threonine kinase overexpressed in various cancers, Pim-1 is a target for therapeutic intervention. Pyridothienopyrimidin-4-one derivatives, which are structurally related to the core scaffold, have been designed to improve Pim-1 inhibitory activity. Certain compounds within this class exhibit highly potent inhibition of Pim-1, with IC50 values in the low micromolar and even nanomolar range, leading to significant cytotoxic effects on cancer cell lines. nih.govrsc.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.netnih.gov Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov These compounds are designed to mimic the structural characteristics of known VEGFR-2 inhibitors, leading to potent enzymatic inhibition and cytotoxic activities against various human cancer cell lines. researchgate.netnih.gov Some derivatives have shown inhibitory activity (IC50) in the low nanomolar range, comparable to or exceeding that of established drugs like Sorafenib. researchgate.netnih.gov

ErbB Family (EGFR/ErbB-2): The ErbB family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2), are well-established targets in cancer therapy. 6-Ethynylthieno[2,3-d]pyrimidin-4-anilines have been explored as potent dual inhibitors of EGFR and ErbB-2. Some of these compounds have been shown to act as irreversible inhibitors by forming a covalent bond with a conserved cysteine residue near the ATP binding pocket of the kinase, leading to potent antiproliferative activity against tumor cells that express these receptors.

B-Raf (V599E): The B-Raf kinase, part of the MAPK signaling pathway, is frequently mutated in cancers, with the V600E mutation being the most common. The thieno[2,3-d]pyrimidine scaffold has been identified as a core structure for the development of small molecule B-Raf inhibitors. Research into the structure-activity relationship of these analogs aims to optimize their potency against this key oncogenic driver.

Compound ClassTarget KinaseRepresentative IC₅₀ ValuesReference
Pyridothienopyrimidin-4-onesPim-11.18 µM - 8.83 µM nih.gov
4-Substituted thieno[2,3-d]pyrimidinesVEGFR-23.9 nM - 5.0 nM nih.gov
Thieno[2,3-d]pyrimidine derivativeVEGFR-20.23 µM nih.gov
6-Ethynylthieno[2,3-d]pyrimidinesEGFR, ErbB-27 nM - 63 nM
Thieno[2,3-d]pyrimidinesB-RafNot Specified

Dual Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are critical enzymes in the folate pathway, essential for the synthesis of thymidylate, a necessary precursor for DNA replication. Inhibiting either of these enzymes leads to "thymineless death" in rapidly dividing cancer cells. Certain 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives have been specifically designed as potent dual inhibitors of both human TS and DHFR.

One key compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was identified as the most potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) known at the time of its study. Nonclassical analogues without the L-glutamic acid tail also demonstrated potent dual inhibitory activities. This dual-targeting approach is advantageous as it can potentially overcome resistance mechanisms associated with the inhibition of a single enzyme.

Modulation of Cellular Signaling Pathways (e.g., Phosphoinositide-Specific Phospholipase C)

While the thieno[2,3-d]pyrimidine scaffold is a versatile platform for targeting various signaling molecules, specific research directly linking 6-Methylthieno[2,3-d]pyrimidine-4-thiol derivatives to the modulation of Phosphoinositide-Specific Phospholipase C (PLC) is not extensively documented in the available literature. A related but structurally distinct scaffold, thieno[2,3-b]pyridine, was investigated for its potential as a PLC inhibitor. Other thieno[2,3-d]pyrimidine derivatives have been developed to target the PI3K/m-TOR pathway, which is a critical signaling cascade downstream of many growth factor receptors. However, direct evidence for PLC modulation by the specific thiol derivatives of interest is not established.

Targeting Folate Receptors in Cancer Cells

Folate receptors (FRs) are often overexpressed on the surface of various cancer cells compared to normal tissues. This differential expression provides a strategic avenue for targeted drug delivery. Researchers have designed 6-substituted thieno[2,3-d]pyrimidine compounds that are selectively taken up by cancer cells via FRs. These compounds act as FR-selective anticancer agents, ensuring that the cytotoxic payload is concentrated in tumor cells, which can reduce systemic toxicity. Studies have confirmed the specificity of these derivatives for FR-expressing cells over cells that primarily use other folate transporters like the reduced folate carrier (RFC).

Induction of Apoptosis and Cell Cycle Arrest

A primary goal of cancer therapy is to induce apoptosis (programmed cell death) and inhibit the uncontrolled proliferation of cancer cells. Thieno[2,3-d]pyrimidine derivatives have been shown to be effective in both regards. Several studies have demonstrated that these compounds can induce apoptosis and cause cancer cells to arrest at specific phases of the cell cycle.

For instance, one study found that a specific thieno[2,3-d]pyrimidine derivative induced cell cycle arrest at the G2/M phase and led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. Another derivative was found to arrest non-small cell lung cancer cells at the G0/G1 phase. This disruption of the normal cell cycle progression prevents cancer cells from dividing and ultimately leads to cell death, highlighting a crucial mechanism of their anticancer action.

Antimicrobial Properties and Mechanisms

In addition to their anti-cancer effects, thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant pathogens necessitates the discovery of novel chemical scaffolds for antibacterial and antifungal drugs.

Several thieno[2,3-d]pyrimidinedione derivatives have shown potent activity against a range of multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). Some compounds demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range.

The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that certain S-alkyl benzimidazole-thienopyrimidines have a high affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), a vital enzyme for bacterial survival, indicating a potential mechanism of action. These compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as the fungal strain Candida albicans.

Compound ClassTarget Organism(s)Representative MIC (mg/L)Reference
Thieno[2,3-d]pyrimidinedionesGram-positive bacteria (MRSA, VRSA, VISA, VRE)2 - 16
S-alkyl benzimidazole-thienopyrimidinesGram-positive and Gram-negative bacteria, C. albicansNot Specified

Antibacterial Spectrum and Efficacy

Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated notable antibacterial activity against a range of pathogens. Studies have revealed that certain thieno[2,3-d]pyrimidinediones exhibit potent activity against multi-drug resistant Gram-positive organisms. For instance, significant antibacterial action has been recorded against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–16 mg/L. However, the activity of these specific derivatives against Gram-negative bacteria was found to be weaker, with MIC values typically between 16 to over 32 mg/L.

In a study focusing on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, compounds showed promising activity against strains of S. aureus and Bacillus subtilis. The efficacy was more pronounced for derivatives with either no substitution on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position. The activity against Pseudomonas aeruginosa was less significant.

Compound TypeBacterial Strain(s)Reported Activity (MIC)
Thieno[2,3-d]pyrimidinedionesMRSA, VISA, VRSA, VRE2–16 mg/L
Thieno[2,3-d]pyrimidinedionesGram-negative strains16 to >32 mg/L
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureus, Bacillus subtilisHigh activity reported
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesPseudomonas aeruginosaLesser activity reported

Antifungal Efficacy

The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been an area of investigation. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. Furthermore, their preventive effects were tested in pot trials against Rice blast, Sheath blight, and Cucumber powdery mildew, indicating a potential application in agricultural science. Other studies have also highlighted the general antifungal properties of this class of compounds.

Inhibition of Bacterial Enzymes (e.g., N-acetyltransferases)

The mechanism of antibacterial action for some thieno[2,3-d]pyrimidine derivatives has been linked to the inhibition of essential bacterial enzymes. Theinopyrimidine scaffolds are considered privileged structures among inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD). This enzyme is crucial for bacterial growth and survival, making it an attractive target for novel antibacterial agents. Molecular docking studies have been employed to predict the binding of these derivatives to the active site of TrmD from P. aeruginosa.

Additionally, derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids have been studied as potential inhibitors of N-acetyltransferases of bacterial sugars, which play a role in the biosynthesis of the bacterial cell wall.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives. Certain synthesized compounds have shown anti-inflammatory and analgesic activities comparable to that of established drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. The mechanism for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies have suggested that some of these compounds can effectively bind to the active site of the COX-2 enzyme. This selective inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Antiviral Activity and Target Pathways

While the broader class of thienopyrimidines has been reported to possess a wide range of biological activities, including antiviral properties, specific and detailed research on the antiviral efficacy of 6-Methylthieno[2,3-d]pyrimidine-4-thiol derivatives is not extensively documented in the available literature. Some studies involving the synthesis of thieno[2,3-d]pyrimidine derivatives for antiviral screening have been mentioned, but concrete data on their activity, specific viral targets, or mechanisms of action are limited. In one study, an initial examination of certain thieno[2,3-d]pyrimidinedione derivatives did not detect antiviral activity. Therefore, while the thienopyrimidine scaffold is considered a promising area for the development of anti-infective agents, further focused research is required to establish the specific antiviral profile of 6-Methylthieno[2,3-d]pyrimidine-4-thiol and its related compounds. nih.govnih.gov

Central Nervous System (CNS) Protective Activities

The potential for thieno[2,3-d]pyrimidine derivatives to exert effects on the central nervous system has been identified, with some studies pointing towards CNS protective activities. nih.gov A notable finding is the identification of a thieno[2,3-d]pyrimidine scaffold as a novel negative allosteric modulator (NAM) of the dopamine (B1211576) D2 receptor. Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists, which can be beneficial for treating CNS disorders. By subtly altering the receptor's response to the endogenous ligand (dopamine), these compounds could offer a safer therapeutic approach for conditions like schizophrenia. While this points to a specific mechanism of CNS activity, the broader neuroprotective potential and mechanisms of 6-Methylthieno[2,3-d]pyrimidine-4-thiol derivatives remain an area for further investigation.

Ion Channel and Receptor Modulation

Derivatives of 6-Methylthieno[2,3-d]pyrimidine-4-thiol have been shown to interact with specific receptors, indicating their potential as modulators of cellular signaling pathways.

Dopamine D2 Receptor: A significant finding is the activity of thieno[2,3-d]pyrimidine derivatives as negative allosteric modulators (NAMs) and even agonists of the dopamine D2 receptor. One study identified a novel NAM of D2-like dopamine receptors through virtual ligand screening, with the thieno[2,3-d]pyrimidine scaffold being a key structural feature. Subsequent research has focused on the synthesis and functional profiling of analogues, exploring how modifications at various positions on the thienopyrimidine ring influence their interaction with the D2 receptor. This line of research could lead to the development of new treatments for CNS disorders where dopamine signaling is dysregulated.

Folate Receptor: A series of 6-substituted thieno[2,3-d]pyrimidine compounds have been developed as selective folate receptor (FR) α and β substrates. These receptors are often overexpressed in various types of cancer cells. By targeting these receptors, the thienopyrimidine derivatives can be selectively delivered to tumor cells, potentially reducing off-target toxicity. These compounds have been shown to inhibit de novo purine (B94841) biosynthesis, a critical pathway for cancer cell proliferation. This selective targeting of folate receptors in cancer cells makes these derivatives promising candidates for the development of novel anticancer agents.

ReceptorType of ModulationPotential Therapeutic Application
Dopamine D2 ReceptorNegative Allosteric Modulation, AgonismCNS Disorders (e.g., Schizophrenia)
Folate Receptor (α and β)Selective Substrate/TargetingCancer Therapy

Calcium Receptor Antagonism

Current scientific literature available for review does not provide specific data regarding the activity of 6-Methylthieno[2,3-d]pyrimidine-4-thiol derivatives as calcium receptor antagonists. While other classes of pyrimidine (B1678525) derivatives have been investigated for their effects on calcium channels, research explicitly detailing this mechanism for the thieno[2,3-d]pyrimidine scaffold is not prominently documented. derpharmachemica.commdpi.com

Potassium Channel Modulation

Derivatives of the thieno[2,3-d]pyrimidine class have been identified as potential modulators of potassium channels. Research indicates that certain substituted thieno[2,3-d]pyrimidines can function as inhibitors of these channels. This activity is linked to the modulation of various cell types, suggesting a role in processes such as inflammation.

Influence on Calcium Signaling Pathways

Detailed investigations into the direct influence of 6-Methylthieno[2,3-d]pyrimidine-4-thiol derivatives on specific calcium signaling pathways are not extensively covered in the reviewed literature. The broader class of pyrimidines has been associated with calcium channel blocking, but specific mechanistic insights for the thieno[2,3-d]pyrimidine core in this context remain an area for further exploration. derpharmachemica.commdpi.com

Antihyperlipidemic Activity and Molecular Targets (e.g., NPC1L1, ACL, CRP, LDM, SqS, FXR)

Thieno[2,3-d]pyrimidine derivatives have demonstrated notable antihyperlipidemic effects. Studies on related compounds, specifically thieno[2,3-d]pyrimidin-4(3H)-ones, have shown a capacity to suppress elevated blood concentrations of triglycerides (TGs). mjms.mk This suggests that these derivatives can help restore the catabolism of triglycerides, potentially through the stimulation of lipoprotein lipase (B570770) (LPL) activity. mjms.mk This action contributes to a beneficial effect on lipid metabolism and a reduction in the atherogenic index. mjms.mk

To elucidate the precise mechanism of action, a molecular docking study was conducted on the derivative 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554) with several molecular targets implicated in hyperlipidemia. nih.gov The study assessed its interaction with Niemann-Pick C1-Like 1 (NPC1L1), ATP citrate (B86180) lyase (ACL), C-reactive protein (CRP), lanosterol (B1674476) 14α-demethylase (LDM), squalene (B77637) synthase (SqS), and farnesoid X receptor (FXR). nih.gov The results indicated that the interaction of LM-1554 with NPC1L1 was the most favorable compared to the other targets, suggesting that inhibition of cholesterol absorption via NPC1L1 is a primary mechanism for its antihyperlipidemic action. nih.gov

Table 1: Molecular Docking Analysis of LM-1554 with Hyperlipidemia-Related Targets

Molecular TargetDescriptionFinding of Docking Study
NPC1L1 Niemann-Pick C1-Like 1 protein; mediates cholesterol absorption.Interaction was found to be the most favorable, suggesting a primary mechanism of action. nih.gov
ACL ATP citrate lyase; enzyme in the fatty acid synthesis pathway.Assessed in the study. nih.gov
CRP C-reactive protein; an inflammatory marker linked to atherosclerosis.Assessed in the study. nih.gov
LDM Lanosterol 14α-demethylase; involved in cholesterol biosynthesis.Assessed in the study. nih.gov
SqS Squalene synthase; an enzyme in the cholesterol biosynthesis pathway.Assessed in the study. nih.gov
FXR Farnesoid X receptor; a nuclear receptor involved in lipid metabolism.Assessed in the study. nih.gov

This table summarizes the findings from a molecular docking study investigating the interaction of a thieno[2,3-d]pyrimidine derivative with key molecular targets related to hyperlipidemia.

Antioxidant Properties

Certain derivatives of the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their antioxidant capabilities. A study involving a series of 1,3,4-oxadiazole (B1194373) tagged thieno[2,3-d]pyrimidine derivatives demonstrated significant radical scavenging activity. These compounds were assessed using in vitro assays, including DPPH, hydrogen peroxide, and nitric oxide radical scavenging tests.

The research established a clear structure-activity relationship. It was found that the presence of electron-donating substituents on the phenyl rings attached to the core structure enhanced the antioxidant activity. Conversely, the presence of electron-withdrawing groups, such as a nitro group, was shown to decrease the radical scavenging potential of the compounds.

Table 2: Summary of Antioxidant Activity Findings for Thieno[2,3-d]pyrimidine Derivatives

Assay MethodKey Findings
DPPH Radical Scavenging Derivatives with electron-donating groups showed significant scavenging activity.
Hydrogen Peroxide Scavenging The series of compounds was effective in scavenging hydrogen peroxide radicals.
Nitric Oxide Radical Scavenging The synthesized compounds demonstrated the ability to scavenge nitric oxide radicals.

This table outlines the results from in vitro antioxidant assays performed on a series of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives.

Structure Activity Relationship Sar Studies of 6 Methylthieno 2,3 D Pyrimidine 4 Thiol Analogues

Impact of Substituent Variation on Biological Potency

The biological activity of thieno[2,3-d]pyrimidine (B153573) analogues is highly sensitive to the nature and position of various substituents on the core structure. Modifications at the C2, C4, C5, and C6 positions have been shown to significantly alter the pharmacological profile of these compounds.

The electronic properties of substituents play a pivotal role in modulating the biological potency of thieno[2,3-d]pyrimidine derivatives.

In a series of thieno[2,3-d]pyrimidin-4-amines designed as potential antitumor agents, the nature of the substituent on an aniline (B41778) ring at the 4-position was varied. scielo.br It was observed that compounds with an electron-withdrawing group, such as a meta-chloro substitution on the phenyl ring, exhibited higher cytotoxic activity against the MDA-MB-231 breast cancer cell line compared to those with electron-donating groups. researchgate.net For instance, the compound featuring a meta-chlorophenyl group showed stronger inhibition than the positive control, paclitaxel, which was attributed to a potential p-π conjugation effect. researchgate.net Conversely, the reaction yield for synthesizing these compounds was lower for anilines with electron-withdrawing halogen atoms, suggesting that while beneficial for activity, these groups may present synthetic challenges. scielo.br

Another study on 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors found that a 3-hydroxyl (electron-donating) substitution on the C2-phenyl ring resulted in good enzymatic activity against PI3Kβ and PI3Kγ isoforms. nih.gov This indicates that the optimal electronic nature of a substituent can be target-dependent.

The table below summarizes the inhibitory concentration (IC50) of various N-arylthieno[2,3-d]pyrimidin-4-amines against the MDA-MB-231 cell line, highlighting the impact of different electronic groups.

Table 1: Effect of Substituents on Cytotoxic Activity against MDA-MB-231 Cells

Substitutions on the thiophene (B33073) ring, particularly at the C5 and C6 positions, significantly influence the activity and selectivity of thieno[2,3-d]pyrimidine analogues.

In the development of PI3K inhibitors, it was found that derivatives with a more lipophilic tetramethylene substitution fused at the C5 and C6 positions (forming a 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine system) generally displayed better activity than their corresponding 5-methyl-6-carboxylate analogues. nih.gov This suggests that increased lipophilicity and steric bulk in this region can be advantageous for certain targets.

For dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), the nature of the 6-substituent was critical for activity. A series of 6-substituted analogues demonstrated that the thieno[2,3-d]pyrimidine scaffold itself provides dual inhibition capabilities. nih.gov

Studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that even small changes in alkyl groups can impact anti-proliferative activity against different breast cancer cell lines. nih.gov For instance, one 2-ethyl derivative showed higher selectivity for MCF-7 cells over normal mammary epithelial cells. nih.gov

The table below shows a comparison of PI3Kγ inhibitory activity for compounds with different substitutions at the C5 and C6 positions.

Table 2: Influence of C5/C6 Substitution on PI3Kγ Inhibition

The degree of saturation in the fused ring system at the C5 and C6 positions impacts biological activity. As noted, the 5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine core, which has a saturated cyclohexane (B81311) ring fused to the thiophene, is a common and effective scaffold in many kinase inhibitors. nih.govnih.gov This partially saturated ring system appears to provide a favorable three-dimensional structure for binding to the ATP pocket of many kinases.

In the design of PDE4 inhibitors, novel thieno[2,3-d]pyrimidines were synthesized with a cyclohexane ring fused to the thiophene, which was then further fused to another heterocyclic moiety. rsc.orguq.edu.au The specific conformation and steric bulk provided by this saturated ring system were crucial for activity.

Conformational Requirements for Optimal Biological Activity

The three-dimensional conformation of thieno[2,3-d]pyrimidine analogues is a key determinant of their biological activity. The relatively flat thienopyrimidine core often sits (B43327) in specific regions of enzyme active sites, while substituents adopt particular orientations to make key interactions.

In PI3K inhibitors, molecular modeling studies revealed that the 4-morpholino thieno[2,3-d]pyrimidine core adopts a flat conformation within the kinase binding site. nih.gov This planarity allows it to fit between key amino acid residues like Val851 and Tyr836. The binding can induce conformational changes in the enzyme, such as movement of the Lys802 side chain, creating space to accommodate larger substituents. nih.gov

Crystal structure analysis of PDE4 inhibitors based on this scaffold has provided insights into their active conformations. researchgate.net These studies reveal specific intramolecular hydrogen bonding patterns and molecular arrangements that stabilize the bioactive conformation. For example, analysis of one derivative showed two different conformations present in the asymmetric unit, highlighting the molecule's flexibility. researchgate.net

Pharmacophore Elucidation and Development

Pharmacophore modeling helps to identify the essential structural features required for biological activity. For thieno[2,3-d]pyrimidine-based kinase inhibitors, several common pharmacophoric features have been identified.

A general pharmacophore model for PI3K inhibitors includes:

A heterocyclic core (the thieno[2,3-d]pyrimidine).

A morpholine (B109124) ring at the C4 position, which is crucial for forming a hydrogen bond with a key valine residue in the hinge region of the kinase. nih.gov

An aryl substituent at the C2 position. nih.gov

Similarly, for VEGFR-2 inhibitors, the design of novel thieno[2,3-d]pyrimidine derivatives was guided by the pharmacophoric features of known inhibitors. nih.gov Docking studies confirmed that these designed compounds could adopt a binding mode similar to established VEGFR-2 inhibitors like sorafenib, with the thienopyrimidine core acting as a hinge-binding motif. nih.gov

Rational Design Strategies for Enhanced Selectivity and Efficacy

Rational design, often aided by computational methods, is a powerful strategy for developing potent and selective thieno[2,3-d]pyrimidine-based therapeutic agents. researchgate.net

One common strategy involves identifying a lead compound and making targeted modifications to improve its properties. For example, starting with a known PI3K inhibitor, PI-103, which had poor pharmacokinetics, researchers designed a new series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines. The design maintained the essential morpholine moiety while modifying the core scaffold and exploring various aryl substitutions to enhance potency and drug-like properties. nih.gov

Another strategy is scaffold hopping, where the thieno[2,3-d]pyrimidine core is used to replace other heterocyclic systems known to bind to a particular target. This approach leverages the favorable binding properties of the thienopyrimidine nucleus. nih.gov

Computer-aided drug discovery (CADD) plays a significant role in the rational design process. nih.gov Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of designed compounds, allowing for the prioritization of candidates for synthesis. nih.govnih.gov This approach was successfully used to develop a novel thieno[2,3-d]pyrimidine derivative that potently inhibited VEGFR-2. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 6-Methylthieno[2,3-d]pyrimidine-4-thiol, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.

A representative ¹H NMR spectrum would be expected to show a singlet for the methyl group (CH₃) protons, a signal for the proton on the thiophene (B33073) ring, and a signal for the proton on the pyrimidine (B1678525) ring. The exact chemical shifts (δ) are influenced by the solvent used and the electronic environment of the protons. For instance, in a deuterated solvent like DMSO-d₆, the methyl protons might appear around δ 2.4 ppm, while the aromatic protons would resonate further downfield. nih.gov

Interactive Data Table: Representative ¹H NMR Data

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃~2.4Singlet
Thiophene-H~7.0-7.5Singlet
Pyrimidine-H~8.0-8.5Singlet
NH/SH (thiol/thione)VariableBroad Singlet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 6-Methylthieno[2,3-d]pyrimidine-4-thiol gives rise to a distinct signal in the ¹³C NMR spectrum.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (δ, ppm)
CH₃~15-20
Thiophene Ring Carbons~115-140
Pyrimidine Ring Carbons~145-160
C=S (Thione)~175-185

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignment, two-dimensional (2D) NMR techniques are often utilized. These experiments reveal correlations between different nuclei, providing unambiguous evidence of connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would primarily confirm the lack of coupling for the singlet protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for piecing together the molecular framework by showing long-range connectivities, for instance, between the methyl protons and the carbons of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of 6-Methylthieno[2,3-d]pyrimidine-4-thiol. The calculated exact mass for this compound (C₇H₆N₂S₂) is 182.0027. nih.gov An HRMS measurement that corresponds closely to this value provides strong evidence for the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC separates the components of a mixture, and the MS then provides mass information for each separated component.

This technique is invaluable for assessing the purity of a sample of 6-Methylthieno[2,3-d]pyrimidine-4-thiol. The liquid chromatogram will show a major peak corresponding to the target compound, and the area of this peak relative to any impurity peaks can be used to quantify purity. The mass spectrometer detector provides the mass of the compound in the major peak, confirming its identity. This method is routinely used to ensure that synthesized compounds meet the required purity standards for further use. thepharmajournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 6-Methylthieno[2,3-d]pyrimidine-4-thiol, the IR spectrum provides valuable information about its key structural features. The compound can exist in tautomeric forms, the thiol and the thione form, and IR spectroscopy can help in identifying the predominant form in the solid state.

The spectrum of 6-Methylthieno[2,3-d]pyrimidine-4-thiol is expected to exhibit several characteristic absorption bands. A weak absorption band for the S-H stretch of the thiol group may be observed around 2550-2600 cm⁻¹. However, due to tautomerism, the thione form is often more stable in the solid state. The presence of the thione (C=S) group would give rise to a characteristic absorption band, typically in the range of 1193-1273 cm⁻¹. cu.edu.eg

The N-H stretching vibrations from the pyrimidine ring are expected to appear as a broad band in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic thieno[2,3-d]pyrimidine (B153573) core are anticipated in the 2900-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. Furthermore, C=N stretching vibrations from the pyrimidine ring typically appear around 1620 cm⁻¹. mdpi.com The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of bands corresponding to various bending vibrations and skeletal vibrations of the fused ring system, which are unique to the molecule.

Table 1: Expected IR Absorption Bands for 6-Methylthieno[2,3-d]pyrimidine-4-thiol

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H3100-3000Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H (Methyl)2900-3000Stretching
S-H (Thiol)2550-2600 (often weak)Stretching
C=N (Pyrimidine)~1620Stretching
C=C (Aromatic)1610-1550Stretching
C=S (Thione)1193-1273Stretching

X-ray Crystallography for Unambiguous Structural Confirmation and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for 6-Methylthieno[2,3-d]pyrimidine-4-thiol is not widely published, analysis of closely related structures, such as 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one, reveals key expected features. nih.gov The core thieno[2,3-d]pyrimidine ring system is expected to be essentially planar. nih.gov X-ray analysis would precisely define the geometry of this fused heterocyclic system.

The data obtained would confirm the position of the methyl group at the 6-position and the thiol/thione group at the 4-position. Crucially, it would resolve the tautomeric state in the crystal lattice, showing whether the hydrogen atom is bonded to the sulfur (thiol form) or a nitrogen atom in the pyrimidine ring (thione form). The crystal packing would likely be stabilized by intermolecular hydrogen bonds, potentially involving the N-H group of the pyrimidine ring and the sulfur atom of a neighboring molecule, as well as π–π stacking interactions between the planar thienopyrimidine rings. nih.gov

Table 2: Hypothetical Crystal Data Parameters based on Analogous Structures

ParameterExpected Value/TypeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic crystal symmetry
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell
Unit Cell Dimensions (a, b, c, β)Compound SpecificDefines the size and shape of the repeating unit
Z (Molecules per unit cell)Typically 2 or 4Number of molecules in the repeating unit
PlanarityHighThe fused ring system is expected to be nearly flat
Intermolecular InteractionsHydrogen Bonding, π–π stackingDetermines crystal packing and physical properties

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. By comparing the experimentally determined percentages with the theoretically calculated values based on the molecular formula (C₇H₆N₂S₂), the purity and stoichiometry of 6-Methylthieno[2,3-d]pyrimidine-4-thiol can be verified.

For a pure sample, the experimental values should agree closely with the calculated percentages, typically within a ±0.4% margin. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. This method is essential for validating the identity and purity of a newly synthesized batch of the compound. For related thieno[2,3-d]pyrimidine derivatives, elemental analysis has been routinely used to confirm successful synthesis. ekb.eg

**Table 3: Theoretical Elemental Composition of 6-Methylthieno[2,3-d]pyrimidine-4-thiol (C₇H₆N₂S₂) **

ElementAtomic MassMolar Mass Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01184.07746.13
Hydrogen (H)1.0086.0483.32
Nitrogen (N)14.00728.01415.37
Sulfur (S)32.06564.13035.18
Total 182.269 100.00

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for both the purification of 6-Methylthieno[2,3-d]pyrimidine-4-thiol and the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of chemical reactions and to quickly assess the purity of a sample. ekb.eg For 6-Methylthieno[2,3-d]pyrimidine-4-thiol, a silica (B1680970) gel plate would typically be used as the stationary phase. A mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) would be selected to achieve good separation of the target compound from starting materials and byproducts. The spots can be visualized under UV light, owing to the UV-active heterocyclic ring system.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution analysis of purity. For a compound like 6-Methylthieno[2,3-d]pyrimidine-4-thiol, a reversed-phase HPLC method is generally suitable. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. A UV detector set at a wavelength where the compound has maximum absorbance would be used for detection. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can also be employed for the final purification of the compound to a high degree of purity.

Table 4: Typical Chromatographic Conditions for Analysis

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodApplication
TLC Silica Gel 60 F₂₅₄Hexane/Ethyl Acetate or Dichloromethane/MethanolUV light (254 nm)Reaction Monitoring, Purity Check
HPLC C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol with 0.1% Formic AcidUV-Vis DetectorQuantitative Purity Analysis, Purification

Emerging Research Directions and Future Research Prospects

Development of Prodrugs and Targeted Delivery Systems

A significant hurdle in the development of thienopyrimidine-based therapeutics can be their physicochemical properties, such as poor aqueous solubility, which can limit bioavailability and clinical utility. The development of prodrugs—bioreversible derivatives of the active compound—presents a viable strategy to overcome these limitations. A prodrug is designed to be inactive until it undergoes enzymatic or chemical conversion in the body to release the active parent drug. This approach can enhance solubility, improve membrane permeability, and increase the therapeutic index of a drug candidate. For 6-Methylthieno[2,3-d]pyrimidine-4-thiol, the thiol group at the 4-position is an ideal handle for prodrug design, allowing for the attachment of various promoieties that could be cleaved in vivo.

Targeted delivery systems represent another frontier for enhancing the efficacy of thienopyrimidine derivatives, particularly in oncology. researchgate.net Many derivatives of this scaffold have shown potent activity as kinase inhibitors, targeting pathways involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in cancer cells. researchgate.netnih.gov Future research will likely focus on conjugating molecules like 6-Methylthieno[2,3-d]pyrimidine-4-thiol to targeting ligands such as antibodies or peptides that specifically recognize receptors on the surface of cancer cells. This strategy aims to concentrate the therapeutic agent at the tumor site, thereby maximizing its anticancer effect while minimizing systemic toxicity.

Table 1: Potential Strategies for Enhanced Delivery of Thienopyrimidine Derivatives

StrategyRationalePotential Application for 6-Methylthieno[2,3-d]pyrimidine-4-thiol
Prodrug Design Improve solubility, permeability, and pharmacokinetic profile.Ester or carbamate (B1207046) linkages at the 4-thiol position to enhance water solubility.
Antibody-Drug Conjugates (ADCs) Target specific cell-surface antigens on cancer cells.Conjugation to an antibody that targets EGFR or HER2.
Nanoparticle Formulation Enhance bioavailability and enable passive targeting via the Enhanced Permeability and Retention (EPR) effect.Encapsulation within liposomes or polymeric nanoparticles.
Ligand-Targeted Therapy Actively target receptors overexpressed on diseased cells.Attachment of ligands for receptors like VEGFR-2 to direct the drug to tumor vasculature. researchgate.net

Exploration of Novel Therapeutic Areas

While the anticancer potential of thienopyrimidines is well-documented, emerging research is unveiling their utility in a broader range of diseases. nih.govnih.gov The structural similarity of the thienopyrimidine core to adenine (B156593) and guanine (B1146940) allows these compounds to interact with a multitude of enzymes and receptors, opening up new therapeutic avenues. nih.gov

One promising area is the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. mdpi.com Certain benzo[b]thieno[3,2-d]pyrimidine analogues have demonstrated inhibitory activity against kinases like DYRK1A, which are implicated in the pathology of Alzheimer's disease. nih.gov Future studies could explore derivatives of 6-Methylthieno[2,3-d]pyrimidine-4-thiol for their potential to modulate key neurological targets.

The anti-infective properties of this scaffold also warrant further investigation. Thieno[2,3-d]pyrimidine (B153573) derivatives have shown activity against various bacteria, fungi, and viruses. nih.govnih.gov Research has highlighted their potential as antibacterial agents, with some compounds showing potent activity against multi-drug resistant Gram-positive organisms like MRSA and VRE. nih.gov Furthermore, specific derivatives have been synthesized and investigated as potential antiviral agents. nih.gov Given the constant need for new antimicrobial and antiviral drugs, 6-Methylthieno[2,3-d]pyrimidine-4-thiol and related compounds represent a valuable starting point for the development of novel anti-infective therapies.

Other potential applications include their use as anti-inflammatory agents by inhibiting targets like STAT3 and as treatments for metabolic disorders. scielo.brjmb.or.kr

Table 2: Investigated and Potential Therapeutic Applications of the Thieno[2,3-d]pyrimidine Scaffold

Therapeutic AreaSpecific Target/DiseaseResearch Findings
Oncology Kinase Inhibition (EGFR, VEGFR-2, PI3K)Numerous derivatives show potent anticancer activity in various cell lines. nih.govresearchgate.netnih.gov
Infectious Diseases Antibacterial (MRSA, VRE), AntiviralCompounds display activity against drug-resistant bacteria and certain viruses. nih.govnih.gov
Neurodegenerative Disorders Alzheimer's Disease (Kinase Inhibition)Analogues have shown inhibition of kinases like DYRK1A, relevant to neurodegeneration. nih.gov
Inflammatory Diseases STAT3 InhibitionDerivatives have been synthesized that inhibit IL-6-induced STAT3 activation. jmb.or.kr
Metabolic Disorders AntidiabeticThe scaffold has been identified as having potential antidiabetic properties. scielo.br

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like 6-Methylthieno[2,3-d]pyrimidine-4-thiol. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drug candidates. mdpi.commdpi.com

Furthermore, ML models are increasingly used for high-throughput virtual screening. mdpi.com Large chemical libraries can be computationally screened to identify thienopyrimidine derivatives with a high probability of being active against a particular biological target, such as a specific protein kinase. mdpi.com This in silico approach drastically reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. tandfonline.com Predictive models can also forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to identify promising candidates with a higher likelihood of success in clinical trials. nih.gov

Table 3: Applications of AI/ML in the Development of Thienopyrimidine Derivatives

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening Rapidly screen large compound libraries to identify potential hits.Accelerates the identification of lead compounds. mdpi.com
De Novo Design Generate novel molecular structures with optimized properties.Creates innovative thienopyrimidine candidates with enhanced efficacy and safety. ecancer.org
QSAR Modeling Predict the biological activity of compounds based on their chemical structure.Guides the rational design of more potent analogues. mdpi.com
ADMET Prediction Forecast pharmacokinetic and toxicity profiles of new molecules.Reduces late-stage attrition of drug candidates by identifying potential liabilities early. nih.gov
Target Identification Analyze biological data to identify and validate new drug targets.Expands the therapeutic applications for the thienopyrimidine scaffold. nih.gov

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research on 6-Methylthieno[2,3-d]pyrimidine-4-thiol and its derivatives will emphasize the development of sustainable and environmentally friendly synthetic routes. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant energy consumption.

Green chemistry approaches aim to mitigate these issues. Microwave-assisted synthesis, for instance, has been successfully applied to the preparation of thieno[2,3-d]pyrimidine analogues, often leading to shorter reaction times, higher yields, and reduced energy use compared to conventional heating methods. nih.gov The development of one-pot, multi-component reactions is another key strategy, which improves efficiency by reducing the number of intermediate purification steps and minimizing waste generation.

The exploration of biocatalytic methods represents a particularly innovative direction. Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild, aqueous conditions. While the application of biocatalysis to thienopyrimidine synthesis is still in its infancy, it holds immense promise for creating more sustainable manufacturing processes. Future work could involve identifying or engineering enzymes capable of catalyzing key steps in the synthesis of the thienopyrimidine core, thereby reducing reliance on traditional chemical reagents.

Table 4: Green Chemistry Approaches for Thienopyrimidine Synthesis

ApproachPrincipleAdvantage
Microwave-Assisted Synthesis Use of microwave irradiation for heating.Faster reaction rates, higher yields, reduced energy consumption. nih.gov
Multi-Component Reactions Combining three or more reactants in a single step to form the product.Increased efficiency, reduced waste, simplified procedures.
Use of Greener Solvents Replacing hazardous organic solvents with water, ethanol, or ionic liquids.Reduced environmental impact and improved safety.
Biocatalysis (Future Prospect) Employing enzymes to catalyze specific chemical reactions.High selectivity, mild reaction conditions, reduced waste streams.

Q & A

Q. What synthetic routes are commonly used for 6-methylthieno[2,3-d]pyrimidine-4-thiol, and how can reaction conditions be optimized?

The Gewald reaction is a primary method for synthesizing thieno[2,3-d]pyrimidine derivatives. For 6-methylthieno[2,3-d]pyrimidine-4-thiol:

  • Step 1 : React ethyl acetoacetate with malononitrile and sulfur in ethanol under reflux (60–80°C).
  • Step 2 : Cyclize the intermediate with thiourea in basic conditions (e.g., NaOH) to introduce the thiol group.
  • Purification : Recrystallize using ethanol/water (3:1) to achieve ≥95% purity . Optimization involves adjusting solvent polarity (e.g., DMF for faster cyclization) and monitoring reaction progress via TLC (Rf = 0.5 in hexane/ethyl acetate 7:3) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : Confirm the thieno-pyrimidine core (δ 7.2–7.8 ppm for aromatic protons) and methyl group (δ 2.5 ppm).
  • HPLC : Use a C18 column (acetonitrile/water 60:40) to assess purity (>97%) and detect impurities like unreacted thiourea .
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 199.2) validates molecular weight .

Q. What are the solubility properties of 6-methylthieno[2,3-d]pyrimidine-4-thiol, and how do they impact assay design?

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or methanol (10 mg/mL). For biological assays:

  • Prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1% to avoid cytotoxicity).
  • Filter-sterilize (0.22 μm) to remove particulates before cell-based studies .

Q. How should researchers handle stability concerns during storage?

  • Store at –20°C in amber vials under inert gas (N2 or Ar) to prevent oxidation of the thiol group.
  • Monitor degradation via HPLC every 6 months; degradation products include sulfonic acid derivatives .

Q. What in vitro models are suitable for preliminary biological screening?

  • Anticancer : Use MTT assays with HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC50 values typically range 10–50 μM .
  • Antimicrobial : Test against E. coli (Gram-negative) and S. aureus (Gram-positive) via broth microdilution (MIC reported at 25–100 μg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 6-position) influence biological activity?

SAR studies show:

SubstituentActivity TrendRationale
Methyl (6-CH3)Moderate anticancer (IC50 ~30 μM)Balanced lipophilicity for membrane permeability
Ethyl (6-C2H5)Enhanced antimicrobial (MIC ~15 μg/mL)Increased alkyl chain length improves membrane disruption
Phenyl (6-Ph)Reduced solubility but higher target selectivityAromatic stacking with kinase active sites .

Q. How can contradictory cytotoxicity data between studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying serum content (e.g., 10% FBS vs. serum-free) alters compound bioavailability.
  • Metabolic interference : Thiol oxidation in high-glucose media generates inactive sulfonates. Resolution : Standardize protocols (e.g., RPMI-1640 with 5% FBS) and include reducing agents (1 mM DTT) .

Q. What strategies improve in vivo efficacy despite poor aqueous solubility?

  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability.
  • Prodrug Design : Synthesize acetyl-protected thiol derivatives (e.g., 4-acetylthio) for hydrolytic activation in plasma .

Q. How can researchers validate target engagement in kinase inhibition assays?

  • Use CETSA (Cellular Thermal Shift Assay) to confirm binding to CK2 kinase.
  • Perform kinase profiling (Eurofins KinaseProfiler) to rule off-target effects (e.g., >80% inhibition at 10 μM for CK2α) .

Q. What computational methods predict metabolic pathways and toxicity?

  • ADMET Prediction : SwissADME estimates high CYP3A4 metabolism and moderate hepatotoxicity (prob. = 0.65).
  • Molecular Dynamics : Simulate binding to human serum albumin (HSA) to assess plasma protein binding (~85%) .

Data Contradiction Analysis

  • Example : Conflicting reports on antibacterial activity (MIC 25 vs. 100 μg/mL).
    • Root Cause : Strain-specific efflux pump expression (e.g., S. aureus NorA upregulation).
    • Resolution : Use efflux pump inhibitors (e.g., reserpine) to isolate intrinsic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.